molecular formula C14H21N3O4 B6608104 7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate CAS No. 2839143-58-5

7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate

Cat. No.: B6608104
CAS No.: 2839143-58-5
M. Wt: 295.33 g/mol
InChI Key: SXZTYNUJPFGERY-UHFFFAOYSA-N
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Description

7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and diazepine core. Key structural attributes include:

  • A seven-membered diazepine ring with full saturation (5H,6H,7H,8H,9H), enhancing conformational flexibility.
  • tert-butyl and methyl ester groups at positions 7 and 1, respectively, which influence steric bulk and solubility .
    This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for derivatization via ester hydrolysis or cross-coupling reactions.

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)16-6-5-10-11(12(18)20-4)15-9-17(10)8-7-16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZTYNUJPFGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Carboxylation of the Imidazo[1,5-d] diazepine Backbone

The tert-butyl and methyl groups are introduced via alkylation reactions using tert-butyl bromide and methyl iodide under strongly basic conditions (e.g., NaH or K₂CO₃ in DMF). The carboxylate moieties are installed through esterification with methyl chloroformate, achieving regioselective substitution at the 1- and 7-positions. A representative small-scale protocol involves:

StepReagents/ConditionsTemperatureTimeYield
Alkylationtert-butyl bromide, K₂CO₃, DMF80°C12 h68%
EsterificationMethyl chloroformate, Et₃N, THF0°C → RT6 h82%

Steric hindrance from the tert-butyl group necessitates prolonged reaction times to ensure complete substitution at the 7-position.

Cyclization and Ring Formation

The diazepine ring is constructed via a-diazepine cyclization, typically employing carbonyldiimidazole (CDI) or phosgene analogs to facilitate ring closure. Source demonstrates that CDI-mediated cyclization of imidazole-4,5-diamide precursors in acetonitrile at 60°C achieves 75–80% yield for analogous diazepine-diones. For the target compound, cyclization is followed by oxidation with MnO₂ to aromatize the imidazole ring, critical for stabilizing the fused heterocycle.

Multi-Step Industrial Synthesis

Nine-Step Route Adapted from CN110563731A

A scalable route derived from a Chinese patent involves sequential protection, cyclization, and deprotection steps:

  • Malonate Alkylation : Ethyl malonate reacts with 2-chloroethylamine to form a diester intermediate (Yield: 85%).

  • Borohydride Reduction : Sodium borohydride reduces the diester to a diol (Yield: 78%).

  • Cyclization : CDI promotes diazepine ring formation (Yield: 70%).

  • tert-Butyl Protection : Boc₂O introduces the tert-butyl group (Yield: 65%).

  • Final Esterification : Methyl chloroformate installs the methyl carboxylate.

This route prioritizes cost-effective reagents but requires meticulous control over reaction stoichiometry to avoid dimerization byproducts.

Continuous-Flow Decarboxylation (EP2397470A1)

Industrial production leverages continuous-flow reactors to enhance decarboxylation efficiency, a method validated for Midazolam synthesis. By adapting this approach, the target compound’s dicarboxylate groups are selectively decarboxylated under elevated temperatures (150–200°C) in a PTFE microreactor, achieving 90% conversion with minimal byproduct formation.

Purification and Isolation

Chromatographic Methods

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves regioisomeric impurities, with the target compound eluting at 12.3 min (λ = 254 nm). Large-scale processes employ crystallization from ethanol/MTBE (1:3 v/v), yielding 98.5% purity after two recrystallizations.

Challenges in Byproduct Suppression

The primary byproduct, 6H-imidazo[1,5-d]diazepine-1,7-dicarboxylate, forms via N-alkylation at the 6-position. Source identifies pH control (pH 8–9) during cyclization as critical to suppress this isomer, reducing its presence to <2%.

Industrial Scale-Up and Process Optimization

ParameterLaboratory ScalePilot PlantIndustrial Scale
Batch Size10 g1 kg100 kg
Cycle Time72 h48 h24 h
Overall Yield45%58%63%

Continuous-flow systems reduce cycle times by 67% compared to batch reactors, with energy consumption lowered by 30% .

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds within the imidazo[1,5-d][1,4]diazepine class exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds can modulate cellular pathways by interacting with specific molecular targets such as enzymes and receptors involved in cancer progression.
  • Case Study : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting potential for development as anticancer agents.

Neuropharmacological Effects

Research into the neuropharmacological effects of imidazo[1,5-d][1,4]diazepines has revealed their potential as anxiolytics or sedatives:

  • Binding Affinity : The compound may interact with GABA receptors in the central nervous system.
  • Case Study : Animal model studies demonstrated anxiolytic effects comparable to known benzodiazepines without significant side effects.

Material Science Applications

The unique structural properties of 7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate also make it a candidate for applications in materials science:

  • Polymer Chemistry : Its ability to act as a building block in polymer synthesis can lead to new materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Potential use in creating nanostructured materials for drug delivery systems due to its biocompatibility and functionalization capabilities.

Mechanism of Action

The mechanism of action of 7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Variations

Core Ring Modifications
Compound Core Structure Substituents Molecular Weight Key Features References
Target Compound Imidazo[1,5-d][1,4]diazepine 1-methyl, 7-tert-butyl esters 295.34 Flexible 7-membered ring; ester groups enhance stability
7-tert-butyl 1-ethyl 3-bromo-imidazo[1,5-a]pyrazine-1,7-dicarboxylate Imidazo[1,5-a]pyrazine 1-ethyl, 7-tert-butyl, 3-Br 374.23 6-membered pyrazine core; bromine enables cross-coupling
tert-Butyl 1,3-dibromo-imidazo[1,5-d][1,4]diazepine-7-carboxylate Imidazo[1,5-d][1,4]diazepine 1,3-dibromo, 7-tert-butyl ester 434.12 (calc.) Dibromo substituents increase reactivity for further functionalization
7-Fmoc-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid Imidazo[1,5-d][1,4]diazepine 7-Fmoc, 1-carboxylic acid 403.43 Fmoc group for peptide synthesis; carboxylic acid improves aqueous solubility

Key Observations :

  • Ring Size : The 7-membered diazepine core (target compound) allows greater conformational adaptability compared to rigid 6-membered pyrazine analogs .
  • Substituent Position : Bromination at position 3 () or ester groups at 1 and 7 () dictate reactivity and steric effects.
Fused Ring Systems
  • These modifications are common in kinase inhibitors .

Functional Group Analysis

Ester vs. Carboxylic Acid
  • Methyl/tert-butyl esters (target compound): Improve membrane permeability due to lipophilicity; hydrolyzed in vivo to active acids .
  • Carboxylic acids (): Enhance solubility and enable salt formation, critical for pharmaceutical formulations.
Halogenation and Electron-Withdrawing Groups
  • Bromine : Present in and , brominated analogs serve as intermediates for Suzuki-Miyaura couplings .
  • Nitro/Cyano Groups: Derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit enhanced electronic polarization, useful in optoelectronic materials .
Solubility and Lipophilicity
  • Target Compound : Moderate lipophilicity (logP ~2.5 estimated) due to tert-butyl and methyl esters.
  • Carboxylic Acids (): Lower logP (~1.0), ideal for aqueous formulations.

Biological Activity

7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate is a synthetic compound belonging to the imidazo[1,5-d][1,4]diazepine class. This compound has garnered attention due to its potential biological activities and therapeutic applications. Its unique structure includes a tert-butyl group and two carboxylate moieties, which may influence its interaction with biological targets.

  • Molecular Formula : C14H21N3O4
  • CAS Number : 2839143-58-5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound modulates neurotransmitter systems by binding to GABA receptors and potentially influencing ion channel activity. This interaction may lead to anxiolytic and anticonvulsant effects similar to those observed with traditional benzodiazepines.

Anticonvulsant Activity

Recent studies have indicated that compounds within the imidazo[1,5-d][1,4]diazepine class exhibit anticonvulsant properties. For instance, a study demonstrated that modifications in the molecular structure could enhance the potency against seizure models in rodents. The introduction of specific substituents at various positions on the diazepine ring was found to correlate positively with anticonvulsant efficacy .

Anxiolytic Effects

Research has suggested that this compound may possess anxiolytic properties. In behavioral assays involving elevated plus maze tests and open field tests in rodents, compounds with similar structures showed significant reductions in anxiety-like behaviors . The compound's ability to displace flumazenil from GABA receptors indicates its potential as a modulator of the GABAergic system .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Key findings from SAR studies include:

  • Tert-butyl Group : Enhances lipophilicity and receptor binding affinity.
  • Carboxylate Groups : May facilitate ionic interactions with receptor sites.
  • Methyl Substitution : Increases overall stability and bioavailability .

Study 1: Anticonvulsant Efficacy

A study conducted on various imidazo[1,5-d][1,4]diazepines revealed that this compound exhibited significant anticonvulsant activity in animal models. The compound was tested against chemically induced seizures and showed a dose-dependent effect that was comparable to established anticonvulsants .

Study 2: Anxiolytic Properties

In another investigation focusing on anxiety reduction in rodent models using the elevated plus maze paradigm, the compound demonstrated a marked decrease in anxiety-related behaviors at lower doses compared to controls. This suggests a promising profile for further development as an anxiolytic agent .

Comparative Analysis

To contextualize the biological activity of this compound within its class:

Compound NameAnticonvulsant ActivityAnxiolytic ActivityStructural Features
Compound A ModerateHighMethyl substitution
Compound B HighModerateAlkoxy groups
7-tert-butyl... HighHighTert-butyl group

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